An In-depth Technical Guide to the Chemical Properties of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one
An In-depth Technical Guide to the Chemical Properties of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of the compound 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from established chemical principles and data from structurally similar analogues to provide a robust profile for researchers, scientists, and drug development professionals. The guide covers a proposed synthetic pathway, predicted spectroscopic characteristics, potential chemical reactivity, and essential safety protocols, establishing a foundational understanding for its application in medicinal chemistry and materials science.
Introduction and Structural Analysis
1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is a substituted aromatic lactam. Its structure is characterized by three key functional moieties: a 2-pyrrolidinone ring, a primary aromatic amine, and a fluorine-substituted phenyl ring. This combination of features makes it an intriguing candidate for investigation in drug discovery, as the pyrrolidinone core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets.[1] The presence of the fluoro-aniline group provides specific vectors for chemical modification and influences the molecule's electronic properties and metabolic stability.
The structural components are:
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2-Pyrrolidinone Ring: A five-membered lactam, which is a cyclic amide. The amide bond is relatively stable but can be susceptible to hydrolysis under harsh conditions.
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Phenyl Ring: The aromatic system is substituted with both an activating amino group (-NH₂) and a deactivating but ortho-, para-directing fluorine atom (-F).
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Primary Aromatic Amine: A versatile functional group that acts as a hydrogen bond donor and a nucleophile, enabling a wide range of derivatization reactions.
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Fluorine Atom: The C-F bond is strong, and its presence can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the nearby amino group.
Below is a diagram illustrating the logical relationship between the compound's structural features and its potential applications.
Caption: Key structural features of the title compound and their implications.
Physicochemical and Spectroscopic Profile
Direct experimental data for 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is not widely published. The following properties are calculated or inferred from closely related analogues such as 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one and 1-(4-aminophenyl)pyrrolidin-2-one.[2][3]
Physicochemical Data (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FN₂O | Calculated |
| Molecular Weight | 194.21 g/mol | Calculated[1] |
| Exact Mass | 194.0855 g/mol | Calculated[1] |
| Appearance | Likely a solid at room temperature | Inferred[3][4] |
| XlogP (Predicted) | ~1.0 - 1.5 | Inferred from analogues |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 2 (from C=O, N) | Calculated |
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear in the downfield region (δ 6.5-7.5 ppm), with their chemical shifts and splitting patterns influenced by the positions of the amino and fluoro groups. Complex splitting is anticipated due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.[1] The protons of the pyrrolidinone ring will likely appear as multiplets in the δ 2.0-4.0 ppm range. The amine protons (-NH₂) would present as a broad singlet.
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¹³C NMR: The carbon spectrum will show a characteristic signal for the lactam carbonyl carbon around δ 170-175 ppm. Aromatic carbons will appear in the δ 110-160 ppm region, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF).
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IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. A strong absorption band for the lactam C=O stretch is expected near 1680-1700 cm⁻¹. C-N and C-F stretching bands would also be present in the fingerprint region.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₁FN₂O with a molecular ion peak [M+H]⁺ at approximately m/z 195.0928.[5]
Proposed Synthesis Methodology
A robust and plausible synthetic route to 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one can be designed starting from a commercially available nitroaromatic compound. The proposed pathway involves an initial N-arylation reaction followed by a nitro group reduction.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis via Nitro-Intermediate
Disclaimer: This is a proposed protocol based on established chemical transformations. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-2-one
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To a dry, inert-atmosphere reaction flask, add 2-pyrrolidinone (1.2 equivalents), 1-fluoro-3-nitrobenzene (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and a catalytic amount of copper(I) iodide (CuI, 0.1 equivalents).
-
Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the mixture to room temperature and pour it into ice water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one
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Dissolve the intermediate, 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-2-one (1.0 equivalent), in a solvent such as ethanol or ethyl acetate.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.
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Heat the mixture to reflux (approximately 70-80 °C) for several hours, monitoring by TLC for the disappearance of the starting material.
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After cooling, carefully neutralize the mixture by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is basic (~8-9).
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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The resulting crude product can be further purified by recrystallization or column chromatography to yield the final compound.
Chemical Reactivity and Derivatization
The molecule possesses multiple reactive sites, offering numerous possibilities for analog synthesis and library development.
Caption: Potential reaction pathways for derivatization.
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Reactions of the Primary Amine: The amino group is nucleophilic and is expected to readily react with acylating and alkylating agents to form amides and secondary/tertiary amines, respectively.[1] It can also undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents onto the aromatic ring.
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Reactivity of the 4-Fluorophenyl Moiety: The aromatic ring is activated towards electrophilic aromatic substitution by the amino group. The substitution pattern will be directed by both the amino and fluoro substituents.
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Lactam Ring Stability: The pyrrolidinone ring is generally stable but can be cleaved by hydrolysis under strong acidic or basic conditions at elevated temperatures.
Safety and Handling
While no specific safety data sheet (SDS) exists for the title compound, data from the isomeric compound 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one (CAS 917747-51-4) provides a useful surrogate for assessing potential hazards.[6]
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Hazard Statements: Likely harmful if swallowed, in contact with skin, or if inhaled.[6] Expected to cause skin and serious eye irritation.[6] May also cause respiratory irritation.[6]
-
Precautionary Measures:
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]
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If on skin: Remove contaminated clothing and wash with plenty of soap and water.[6][7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
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If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[7]
-
-
Storage: Store in a cool, dry place in a tightly closed container.[7] Keep away from strong oxidizing agents.[8]
Conclusion and Future Directions
1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one represents a compound of significant interest for chemical and pharmaceutical research. Its unique combination of a privileged pyrrolidinone scaffold and a versatile fluoro-aniline moiety provides a platform for the synthesis of novel chemical entities. While this guide provides a foundational understanding based on established chemical principles and analog data, empirical validation of its physicochemical properties, spectroscopic data, and biological activity is a critical next step. Future research should focus on the execution of the proposed synthesis, full structural characterization, and screening in relevant biological assays to unlock its full potential in drug discovery and development.
References
- Safety Data Sheet. (2022, February 4). KISHIDA CHEMICAL CO., LTD.
- 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one. Benchchem.
- Safety Data Sheet. (2019, March 5). Key Organics.
- SAFETY DATA SHEET. (2012, February 10). Fisher Scientific.
- 1-(4-Aminophenyl)-2-pyrrolidone. Sigma-Aldrich.
- 4-amino-1-(2-fluorophenyl)pyrrolidin-2-one hydrochloride. PubChem.
- 4-Amino-1-phenylpyrrolidin-2-one. PubChem.
- 1-(4-Aminophenyl)-2-pyrrolidinone. Sigma-Aldrich.
- Heinrich, D. M., Flanagan, J. U., Jamieson, S. M. F., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-44.
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